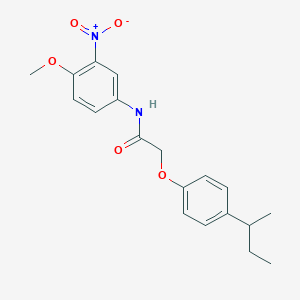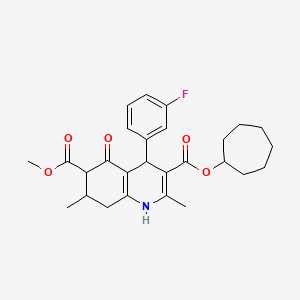![molecular formula C17H17F3N2O2 B4119081 N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4119081.png)
N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of various cancers and autoimmune diseases. In
Mechanism of Action
N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea exerts its pharmacological effects by selectively inhibiting the activity of BTK, a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders. N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea binds to the ATP-binding site of BTK and prevents its activation, thereby blocking downstream signaling pathways and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor and immunomodulatory effects, N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have several other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of T cells and macrophages. N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to improve the survival of mice with septic shock and to reduce the severity of lung injury in a mouse model of acute respiratory distress syndrome.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea as a research tool is its high potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in various biological processes and diseases. However, N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, its high potency may also lead to off-target effects and toxicity, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several potential future directions for research on N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies and autoimmune disorders. Another area of research is the identification of biomarkers that can predict the response to N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea treatment and the development of personalized treatment strategies. Additionally, further studies are needed to evaluate the safety and efficacy of N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea in clinical trials and to explore its potential applications in other diseases.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and chronic graft-versus-host disease (GVHD). In preclinical studies, N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has shown significant anti-tumor activity against several types of B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma. It has also been shown to be effective in reducing the severity of GVHD in mice.
properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-24-15-9-5-2-6-12(15)10-11-21-16(23)22-14-8-4-3-7-13(14)17(18,19)20/h2-9H,10-11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUUQCIBYCJSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4119001.png)
![methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4119004.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4119012.png)
![4-(1-piperidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4119014.png)


![diethyl 3-methyl-5-({[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4119035.png)
![4-{[(dihexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4119048.png)
![4-(2-methoxybenzyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4119051.png)

![methyl 2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4119060.png)
![N-1-adamantyl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4119082.png)
![N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4119091.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4119097.png)